

Application Notes and Protocols for Histological Staining with Dibromofluorescein

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Compound of Interest

Compound Name: *Dibromofluorescein*

Cat. No.: *B1618816*

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Introduction

Dibromofluorescein, a xanthene dye also known as Eosinic acid or Solvent Red 72, is a versatile stain used in histology for the visualization of various cellular components.[1] As an acidic dye, it carries a net negative charge and therefore binds to basic cellular structures, staining them in shades of red or pink.[2][3] This characteristic makes it particularly effective for staining cytoplasm, collagen, connective tissues, and mucopolysaccharides.[1] Its application is analogous to the more commonly known Eosin Y in the widely used Hematoxylin and Eosin (H&E) staining protocol, where it serves as the counterstain to Hematoxylin.[2][4][5] The following protocols provide a detailed methodology for the use of **Dibromofluorescein** in histological applications.

Principle of Staining

The fundamental principle of **Dibromofluorescein** staining lies in the electrostatic interactions between the acidic dye and basic components within the tissue.[3][6] Cellular structures that are rich in proteins, such as the cytoplasm and extracellular matrix components like collagen, are acidophilic (acid-loving) and carry a net positive charge at the pH of the staining solution. The anionic (negatively charged) **Dibromofluorescein** dye is attracted to these positively charged sites, resulting in the characteristic pink or red staining.[2][7] This provides a clear contrast to the blue or purple staining of basophilic structures, such as the cell nucleus, which are stained by a basic dye like Hematoxylin.

Data Presentation

The following table summarizes the typical concentrations and incubation times for a **Dibromofluorescein**-based staining protocol, analogous to a standard H&E stain.

Step	Reagent	Concentration	Incubation Time
Deparaffinization	Xylene	100%	2 changes, 5-10 min each
Rehydration	Ethanol Series	100%, 95%, 70%	2-5 minutes each
Nuclear Staining	Harris' Hematoxylin	Ready-to-use	3-8 minutes
Differentiation	Acid Alcohol	0.5-1% HCl in 70% Ethanol	10-30 seconds
Bluing	Scott's Tap Water Substitute or Ammonia Water	Ready-to-use or 0.2%	30 seconds - 1 minute
Counterstaining	Dibromofluorescein Solution	1% in 95% Ethanol with 0.5% Acetic Acid	2-10 minutes
Dehydration	Ethanol Series	95%, 100%	2 changes each, 2-5 min each
Clearing	Xylene	100%	2 changes, 5 minutes each

Experimental Protocols

Preparation of Dibromofluorescein Staining Solution

Materials:

- **Dibromofluorescein** powder
- 95% Ethanol
- Glacial Acetic Acid

- Distilled Water
- Graduated cylinders
- Beakers
- Stirring rod
- Filter paper

Procedure:

- To prepare a 1% **Dibromofluorescein** stock solution, dissolve 1 gram of **Dibromofluorescein** powder in 100 mL of 95% ethanol.
- Stir the solution until the powder is completely dissolved.
- For the working solution, add 0.5 mL of glacial acetic acid to the 100 mL stock solution. The addition of acetic acid can enhance the staining intensity.[8]
- Filter the solution before use to remove any undissolved particles.

Histological Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from a standard Hematoxylin and Eosin (H&E) staining procedure.

I. Deparaffinization and Rehydration:

- Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin wax. [8][9]
- Transfer slides through two changes of 100% ethanol for 2-5 minutes each.
- Hydrate the sections by immersing them in 95% ethanol for 2-5 minutes.
- Further hydrate in 70% ethanol for 2-5 minutes.

- Rinse the slides in running tap water for 2-5 minutes.

II. Nuclear Staining:

- Immerse slides in a filtered Hematoxylin solution (e.g., Harris' Hematoxylin) for 3-8 minutes.
[\[4\]](#)
- Rinse the slides thoroughly in running tap water for 5 minutes.

III. Differentiation:

- Dip the slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds (10-30 seconds) to remove excess hematoxylin.[\[6\]](#)
- Immediately rinse the slides in running tap water to stop the differentiation process.

IV. Bluing:

- Immerse the slides in a bluing agent, such as Scott's tap water substitute or 0.2% ammonia water, for 30 seconds to 1 minute, or until the nuclei turn a distinct blue.[\[8\]](#)
- Wash the slides in running tap water for 5 minutes.

V. Counterstaining with **Dibromofluorescein**:

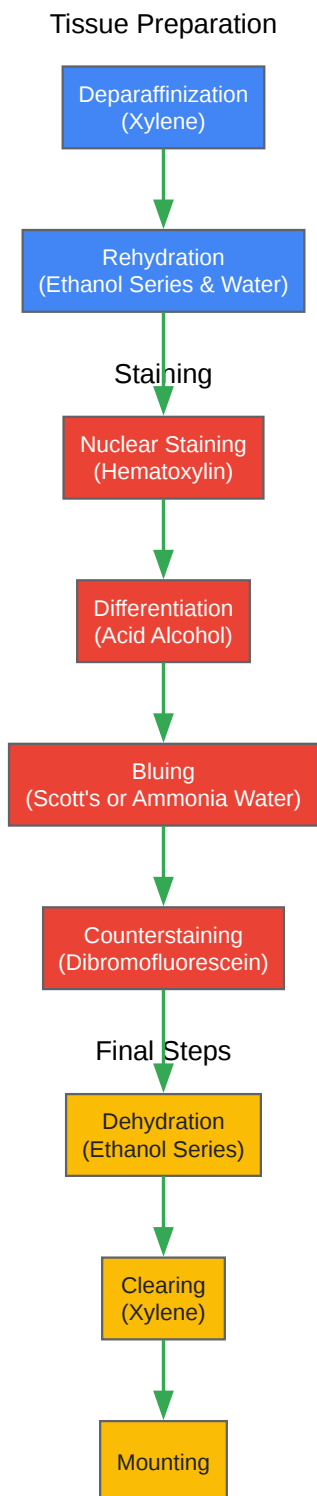
- Dehydrate the sections by passing them through 95% ethanol for 2 minutes.
- Immerse the slides in the 1% **Dibromofluorescein** working solution for 2-10 minutes, depending on the desired staining intensity.[\[4\]](#)

VI. Dehydration, Clearing, and Mounting:

- Dehydrate the sections through two changes of 95% ethanol for 2-5 minutes each.
- Complete the dehydration with two changes of 100% ethanol for 2-5 minutes each.
- Clear the sections in two changes of xylene for 5 minutes each.[\[10\]](#)
- Mount the coverslip onto the slide using a suitable mounting medium.

Visualization

Histological Staining Workflow with Dibromofluorescein



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References

- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. microbenotes.com [microbenotes.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. laboratorytests.org [laboratorytests.org]
- 5. H&E stain - Wikipedia [en.wikipedia.org]
- 6. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 7. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 8. aladdin-e.com [aladdin-e.com]
- 9. mycetoma.edu.sd [mycetoma.edu.sd]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
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